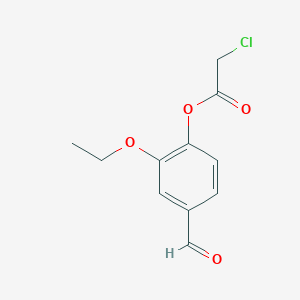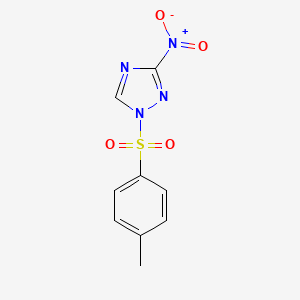
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
Übersicht
Beschreibung
P-Toluenesulfonyl compounds are a class of organic compounds that contain a toluenesulfonyl group, which consists of a toluene ring bonded to a sulfonyl functional group . They are often used as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of p-toluenesulfonyl compounds often involves the reaction of toluene with sulfonyl chlorides . The exact synthesis process can vary depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of p-toluenesulfonyl compounds typically includes a toluene ring attached to a sulfonyl group . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
P-Toluenesulfonyl compounds can participate in a variety of chemical reactions. For example, they can act as electrophiles in nucleophilic substitution reactions . They can also be used as leaving groups in elimination reactions .Physical And Chemical Properties Analysis
P-Toluenesulfonyl compounds are typically solid at room temperature . They are often soluble in organic solvents . The exact physical and chemical properties can vary depending on the specific compound .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of O-benzyl-l-amino Acids
- Summary of Application : p-Toluenesulfonyl chloride is used as a catalyst for the benzylation of selected mono- and di-carboxylic amino acids . This process is crucial in the protection and subsequent deprotection of amino acid functional groups, which plays a key role in regioselective peptide synthesis .
- Methods of Application : The method involves the use of p-toluenesulfonyl chloride as a catalyst for the Fischer-Speier esterification reaction . This eliminates the need for azeotropic distillation for forward shift of equilibrium, which is required when in situ water formation occurs .
- Results or Outcomes : The study found that p-toluenesulfonyl chloride is a reasonable alternative catalyst for facile benzylation of selected mono- and di-carboxylic amino acids .
Application 2: Production of Dyes and Saccharin
- Summary of Application : p-Toluenesulfonyl chloride is used as a precursor in the production of dyes and saccharin . It also converts alcohols into the corresponding toluenesulfonate esters .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that p-Toluenesulfonyl chloride acts as a dehydrating agent in the conversion of urea to carbodiimide .
- Results or Outcomes : The outcomes of these processes are the production of dyes, saccharin, and toluenesulfonate esters .
Application 3: p-Toluenesulfonylmethyl Isocyanide (TosMIC) in Organic Synthesis
- Summary of Application : TosMIC has been recognized as an important building block in organic synthesis and a wide range of reaction strategies have been reported . It allows for the effortless synthesis of many simple/fused heterocycles via cycloaddition, regio- and stereo-selective, cascade/domino/tandem multicomponent, and metal catalyzed reactions .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that p-toluenesulfonylmethyl isocyanide is used in an assortment of synthetic methodologies .
- Results or Outcomes : The study highlights the uniqueness of the TosMIC reagent in various reactions .
Application 4: Derivatization Reagent in LC-MS/MS and HPLC
- Summary of Application : p-Toluenesulfonyl isocyanate has been used as a derivatization reagent in the determination of 3-α-hydroxy tibolone in human plasma by LC-MS/MS . It has also been used in the simultaneous quantitative analysis of diethylene glycol and propylene glycol in pharmaceutical products by HPLC .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that p-Toluenesulfonyl isocyanate is used as a derivatization reagent .
- Results or Outcomes : The outcomes of these processes are the determination of 3-α-hydroxy tibolone in human plasma and the simultaneous quantitative analysis of diethylene glycol and propylene glycol in pharmaceutical products .
Application 5: Palladium-Catalyzed Bis-Allylation Reaction
- Summary of Application : p-Toluenesulfonyl isocyanate undergoes a palladium-catalyzed bis-allylation reaction with allylstannanes and allyl chlorides . This reaction allows for a high level of regioselectivity .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that a tandem bis-allylation of p-toluenesulfonyl isocyanate can be achieved by palladium-catalyzed three-component coupling reaction with allylstannanes and allyl chlorides .
- Results or Outcomes : The study found that a high level of regioselectivity can be obtained by the appropriate choice of the allylic substituents .
Application 6: Preparation of Acetylated Syn-1,2-Diols
- Summary of Application : p-Toluenesulfonyl isocyanate has been used in the preparation of acetylated syn-1,2-diols . It has also been used in the preparation of oxazolidin-2-ones, 2,3-diamino acids, and N-tosylcarbonamides .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that p-Toluenesulfonyl isocyanate is used as a reagent in these preparations .
- Results or Outcomes : The outcomes of these processes are the preparation of acetylated syn-1,2-diols, oxazolidin-2-ones, 2,3-diamino acids, and N-tosylcarbonamides .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-nitro-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4S/c1-7-2-4-8(5-3-7)18(16,17)12-6-10-9(11-12)13(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMJAWSQRGYFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350783 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole | |
CAS RN |
77451-51-5 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

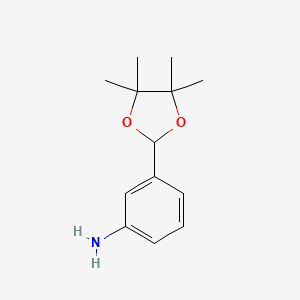
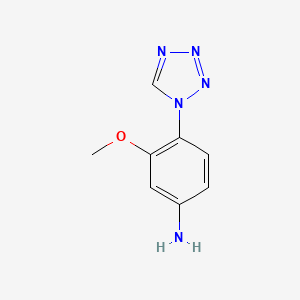


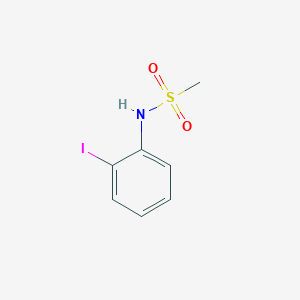

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)
